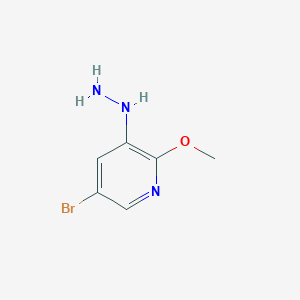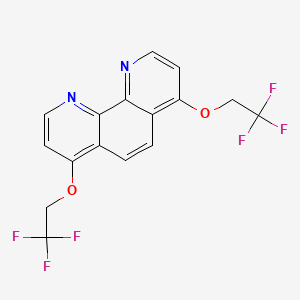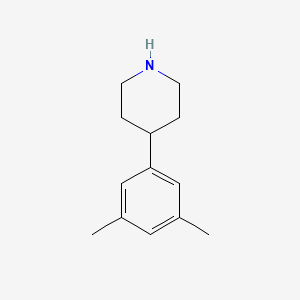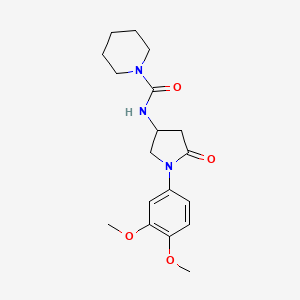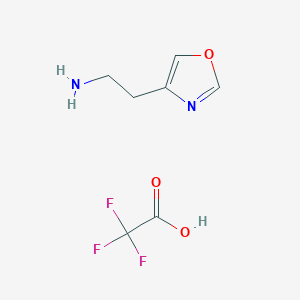![molecular formula C25H30N4O4S B2354725 4-((1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide CAS No. 941919-94-4](/img/structure/B2354725.png)
4-((1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a thieno[3,2-d]pyrimidin-4-one core, which is a heterocyclic compound containing a thiophene and a pyrimidinone . The molecule also contains a 2,4-dimethylphenyl group, a cyclohexanecarboxamide group, and a methyl group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process typically involves the reaction of appropriate amines with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a catalytic amount of conc HCl . The mixtures are refluxed for a certain period, allowed to reach room temperature, and then water is added to precipitate out the products .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The thieno[3,2-d]pyrimidin-4-one core is a heterocyclic structure that contains a thiophene and a pyrimidinone . The 2,4-dimethylphenyl group is an aromatic ring with two methyl substituents . The cyclohexanecarboxamide group is a cyclic structure with a carboxamide functional group .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The thieno[3,2-d]pyrimidin-4-one core, the 2,4-dimethylphenyl group, and the cyclohexanecarboxamide group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple functional groups could influence its solubility, stability, and reactivity .properties
IUPAC Name |
4-[[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4S/c1-15-4-9-19(16(2)12-15)27-21(30)14-28-20-10-11-34-22(20)24(32)29(25(28)33)13-17-5-7-18(8-6-17)23(31)26-3/h4,9-12,17-18H,5-8,13-14H2,1-3H3,(H,26,31)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSRROZINUTVRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NC)SC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

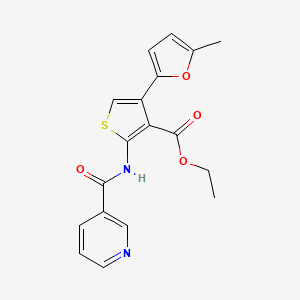
![Ethyl 4-oxo-5-pentanamido-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354644.png)

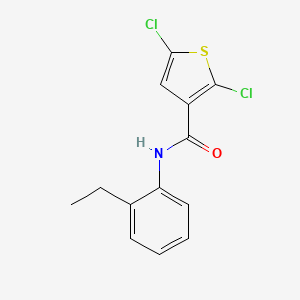
![5-chloro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2354647.png)
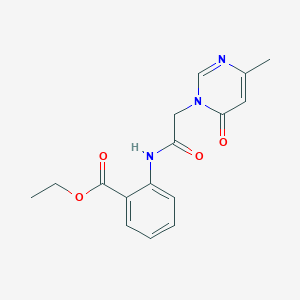
![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2354651.png)
![(2E)-3-[4-Chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2354652.png)
